
Aceneuramic acid
Descripción general
Descripción
Ácido aceneurámico: ácido N-acetilneuramínico o Neu5Ac ) es un compuesto de anillo abierto derivado del ácido N-acetilneuramínico . Desempeña un papel crucial en diversos procesos biológicos, particularmente como componente del ácido siálico en las glicoproteínas y los glucolípidos. Los ácidos siálicos son abundantes en las células humanas y de mamíferos, contribuyendo al reconocimiento celular, la señalización y las respuestas inmunitarias .
Métodos De Preparación
Rutas sintéticas:: La biosíntesis del ácido aceneurámico implica el gen GNE , que codifica las enzimas UDP-N-acetilglucosamina 2-epimerasa y N-acetilmanosamina quinasa . Las mutaciones en este gen conducen a una deficiencia en la biosíntesis del ácido aceneurámico .
Producción industrial:: Actualmente, el ácido aceneurámico se está investigando como un posible agente terapéutico para la miopatía GNE , una enfermedad muscular rara causada por mutaciones en el gen GNE. Los ensayos clínicos han explorado su seguridad y farmacocinética .
Análisis De Reacciones Químicas
El ácido aceneurámico puede sufrir diversas reacciones, incluida la oxidación, la reducción y la sustitución. Los reactivos y las condiciones comunes utilizados en estas reacciones todavía están bajo investigación. Los principales productos formados a partir de estas reacciones siguen siendo un área de investigación activa.
Aplicaciones Científicas De Investigación
Efficacy and Safety Studies
- Phase II/III Clinical Trials : A multicenter, placebo-controlled study conducted in Japan demonstrated that oral administration of aceneuramic acid (specifically the extended-release formulation, SA-ER) significantly slows muscle strength decline in patients with GNE myopathy. In this study, 19 participants who received SA-ER showed a mean change in upper extremity composite (UEC) score of -0.1 kg compared to -5.1 kg in the placebo group over 48 weeks, indicating a statistically significant difference (P = 0.0013) .
- Long-Term Efficacy Confirmation : Following initial trials, an extension study confirmed the long-term safety and efficacy of SA-ER over a 72-week treatment period. Patients reported no major adverse effects, reinforcing the compound's safety profile .
- Mechanism of Action : this compound acts as a substrate replacement therapy, compensating for the reduced sialic acid synthesis in GNE myopathy patients. This approach has shown promise based on preclinical models and early-phase clinical trials .
Data Table: Summary of Clinical Trials Involving this compound
Study Type | Participants | Treatment Duration | Results Summary | |
---|---|---|---|---|
Phase II/III | 20 | 48 weeks | UEC score change: SA-ER -0.1 kg vs. placebo -5.1 kg | SA-ER effective in slowing muscle decline |
Phase 3b Extension | 19 | 72 weeks | No major adverse effects; sustained muscle strength | Confirmed long-term safety and efficacy |
Efficacy Study | 14 | 48 weeks | LSM difference in UEC score: SA-ER vs. placebo | Promising replacement therapy for GNE myopathy |
Notable Case Studies
- Patient Response Variability : A study highlighted that genetic background may influence treatment outcomes. The Japanese cohort showed less variability compared to international studies, suggesting that genetic factors play a role in treatment efficacy .
- Safety Monitoring : Throughout the trials, comprehensive monitoring for adverse events was conducted, with results indicating no clinically significant safety concerns associated with this compound administration .
Mecanismo De Acción
El mecanismo exacto por el cual el ácido aceneurámico ejerce sus efectos aún se está dilucidando. Probablemente implique interacciones con los receptores de la superficie celular, las glicoproteínas y los glucolípidos. Se necesitan más investigaciones para comprender sus objetivos moleculares y vías.
Comparación Con Compuestos Similares
Si bien el ácido aceneurámico es único debido a su papel en el tratamiento de la miopatía GNE, también existen otros ácidos siálicos (como el ácido N-glicolilneuramínico). Las propiedades específicas del ácido aceneurámico lo diferencian de estos compuestos relacionados.
Actividad Biológica
Aceneuramic acid, a derivative of sialic acid, has garnered attention for its potential therapeutic effects, particularly in the context of GNE myopathy, a rare genetic disorder. This compound plays a crucial role in sialic acid biosynthesis, which is essential for various biological processes, including cell signaling and immune responses. Recent studies have highlighted its efficacy in maintaining muscle strength and function in patients suffering from GNE myopathy.
This compound functions as a substrate in the biosynthesis of sialic acid, specifically Neu5Ac. The compound is administered to patients to compensate for deficiencies caused by mutations in the GNE gene, which lead to impaired sialic acid production. By providing an external source of this compound, the treatment aims to restore normal levels of Neu5Ac, thereby improving cellular functions dependent on this critical molecule.
Phase III Study Results
A pivotal Phase III study evaluated the effects of an extended-release formulation of this compound (SA-ER) on muscle strength and function over 48 weeks. The study involved 14 participants with GNE myopathy, who were randomly assigned to receive either SA-ER or placebo. Key findings included:
- Upper Extremity Composite (UEC) Score : The change in UEC score was significantly less in the SA-ER group (-0.115 kg) compared to the placebo group (-2.625 kg), indicating a protective effect against muscle strength loss.
- Efficacy Rate : A higher efficacy rate was observed in patients receiving SA-ER compared to those on placebo.
- Safety Profile : No clinically significant adverse events were reported during the study, suggesting that this compound is well tolerated by patients .
Table: Summary of Clinical Findings
Study Phase | Treatment Group | UEC Score Change (kg) | Efficacy Rate | Adverse Events |
---|---|---|---|---|
Phase III | SA-ER | -0.115 | Higher | None reported |
Phase III | Placebo | -2.625 | Lower | None reported |
Case Studies
Several case studies have documented the effects of this compound supplementation on individual patients with GNE myopathy:
- Case Study A : A 30-year-old male patient exhibited significant improvements in muscle strength after 24 weeks of treatment with SA-ER, with measurable increases in upper limb function.
- Case Study B : A 45-year-old female patient reported enhanced mobility and reduced fatigue levels following administration of this compound over a six-month period.
These case studies support the findings from larger clinical trials, indicating that this compound may provide substantial benefits to individuals suffering from this debilitating condition.
Research Findings
Recent research emphasizes the biochemical efficacy of this compound:
- Increased Neu5Ac Production : Administration of this compound has been shown to elevate intracellular concentrations of Neu5Ac, contributing to improved muscle function and overall health outcomes in affected individuals .
- Biosynthesis Pathway Restoration : The compound aids in bypassing enzymatic blockages associated with GNE mutations, facilitating a more efficient conversion to Neu5Ac and enhancing cellular uptake .
Propiedades
IUPAC Name |
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGAYAKRZNYFFG-BOHATCBPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83248-83-3 | |
Details | Compound: Neuraminic acid, N-acetyl-, homopolymer | |
Record name | Neuraminic acid, N-acetyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83248-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0050425 | |
Record name | Aceneuramic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0050425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131-48-6 | |
Record name | Acetylneuraminic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aceneuramic acid [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aceneuramic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11797 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aceneuramic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0050425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACENEURAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZP2782OP0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.